molecular formula C14H14N2O2 B11939841 Benzenemethanamine, 4-nitro-N-(phenylmethyl)- CAS No. 14429-16-4

Benzenemethanamine, 4-nitro-N-(phenylmethyl)-

Cat. No.: B11939841
CAS No.: 14429-16-4
M. Wt: 242.27 g/mol
InChI Key: KONOGIFSMBLJOH-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-nitro-N-(phenylmethyl)- (systematic IUPAC name) is a secondary amine derivative featuring a benzyl group (phenylmethyl) attached to the nitrogen atom of a 4-nitrobenzenemethanamine backbone. This compound is structurally characterized by a nitro group (-NO₂) at the para position of the benzene ring, which significantly influences its electronic and steric properties.

The nitro group imparts strong electron-withdrawing effects, reducing the basicity of the amine compared to unsubstituted dibenzylamine. This property aligns with trends observed in nitro-substituted aromatic amines, where the nitro group stabilizes the conjugate acid through resonance and inductive effects .

Properties

CAS No.

14429-16-4

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C14H14N2O2/c17-16(18)14-8-6-13(7-9-14)11-15-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2

InChI Key

KONOGIFSMBLJOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The direct nitration of dibenzylamine (N-benzylbenzylamine) introduces a nitro group at the para position of one benzyl ring. This method employs a nitrating mixture of concentrated sulfuric acid (H2_2SO4_4) and nitric acid (HNO3_3) at 0–5°C to prevent polynitration. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO2+_2^+) attacks the electron-rich benzene ring:

C6H5CH2NHCH2C6H5+HNO3H2SO4C6H5CH2N(NO2)CH2C6H5+H2O\text{C}6\text{H}5\text{CH}2\text{NHCH}2\text{C}6\text{H}5 + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}5\text{CH}2\text{N(NO}2\text{)CH}2\text{C}6\text{H}5 + \text{H}_2\text{O}

Optimization and Yield

Key parameters include:

  • Acid Ratio : A 3:1 (v/v) H2_2SO4_4:HNO3_3 mixture maximizes nitronium ion concentration.

  • Temperature Control : Maintaining ≤10°C minimizes byproducts like 3-nitro isomers.

  • Solvent Choice : Dichloromethane enhances selectivity by stabilizing intermediates.

Yields typically reach 70–85%, with purity >95% after recrystallization from ethanol.

Catalytic Hydrogenation of Cyanobenzene Derivatives

Fixed-Bed Reactor Systems

Patent CN104557564A details a continuous hydrogenation process using cyanobenzene as the precursor. The reaction occurs in a fixed-bed reactor with a Pd/Al2_2O3_3 catalyst at 70–100°C and 1–3 MPa H2_2 pressure:

NC-C6H5+3H2Pd/Al2O3C6H5CH2NH2AlkylationC6H5CH2NHCH2C6H5NO2\text{NC-C}6\text{H}5 + 3\text{H}2 \xrightarrow{\text{Pd/Al}2\text{O}3} \text{C}6\text{H}5\text{CH}2\text{NH}2 \xrightarrow{\text{Alkylation}} \text{C}6\text{H}5\text{CH}2\text{NHCH}2\text{C}6\text{H}5\text{NO}2

Catalytic Performance

CatalystTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)
Pd/Al2_2O3_3802.59298
Ni-Mo/Zeolite1003.08895
Pt-Cu/SiO2_2701.58597

Advantages : Continuous operation reduces catalyst attrition and labor costs.

Reductive Alkylation of Nitrobenzenes

Ruthenium-Catalyzed Method

Nitrobenzene undergoes reductive alkylation with benzyl alcohol in the presence of RuCl3_3/PPh3_3/K2_2CO3_3. The mechanism involves sequential nitro reduction and imine formation:

  • Nitro Reduction :

    C6H5NO2+3H2C6H5NH2+2H2O\text{C}_6\text{H}_5\text{NO}_2 + 3\text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{NH}_2 + 2\text{H}_2\text{O}
  • Imine Formation :

    C6H5NH2+C6H5CH2OHC6H5NHCH2C6H5+H2O\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{NHCH}_2\text{C}_6\text{H}_5 + \text{H}_2\text{O}

Reaction Conditions

  • Catalyst Loading : 2 mol% RuCl3_3 achieves 94% yield in 12 hours.

  • Solvent : Ethanol facilitates hydrogen transfer and stabilizes intermediates.

Multi-Step Synthesis via Halogenation and Amination

Benzyl Chloride Route

Patent CN1467197A outlines a two-step process:

  • Halogenation : Benzyl chloride reacts with ammonia to form benzylamine.

  • Nitration : Benzylamine is nitrated using H2_2SO4_4/HNO3_3.

C6H5CH2Cl+NH3C6H5CH2NH2HNO3C6H5CH2NHCH2C6H5NO2\text{C}6\text{H}5\text{CH}2\text{Cl} + \text{NH}3 \rightarrow \text{C}6\text{H}5\text{CH}2\text{NH}2 \xrightarrow{\text{HNO}3} \text{C}6\text{H}5\text{CH}2\text{NHCH}2\text{C}6\text{H}5\text{NO}2

Yield and Scalability

  • Step 1 : 85% conversion to benzylamine at 30–35°C.

  • Step 2 : 78% yield after neutralization and distillation.

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)ScalabilityCost (Relative)
Nitration856ModerateLow
Catalytic Hydrogenation922HighMedium
Reductive Alkylation9412LowHigh
Halogenation-Amination788HighLow

Catalytic hydrogenation offers the best balance of yield and scalability for industrial applications.

Catalysts and Reaction Optimization

Metal Loaded Catalysts

  • Palladium-Based Systems : Pd/Al2_2O3_3 shows superior activity due to high H2_2 dissociation rates.

  • Bimetallic Catalysts : Pt-Cu/SiO2_2 enhances selectivity by suppressing over-hydrogenation.

Solvent Effects

  • Polar Protic Solvents (e.g., ethanol): Improve catalyst wettability and H2_2 solubility.

  • Aprotic Solvents (e.g., toluene): Reduce side reactions in nitration.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Fixed-bed reactors enable uninterrupted operation with automated product separation, achieving throughputs of 500–1,000 kg/day.

DFT studies optimize transition states for nitro-group introduction, reducing trial-and-error experimentation .

Chemical Reactions Analysis

Types of Reactions: 4-NITRODIBENZYLAMINE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Sodium hydroxide, ethanol, and other nucleophiles.

Major Products Formed:

    Reduction: 4-AMINODIBENZYLAMINE

    Substitution: Various substituted dibenzylamines depending on the nucleophile used.

Scientific Research Applications

4-NITRODIBENZYLAMINE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-NITRODIBENZYLAMINE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Dibenzylamine (Benzenemethanamine, N-(Phenylmethyl)-)

  • Structure : Lacks the nitro group; both benzene rings are unsubstituted.
  • Properties :
    • Basicity : Higher basicity (pKa ~10) due to the absence of electron-withdrawing groups.
    • Synthesis : Typically prepared via alkylation of benzylamine with benzyl halides .
    • Applications : Used as a precursor for nitrones (via oxidation with methyltrioxorhenium/UHP) and in reductive amination reactions .
  • Key Difference : The nitro group in the target compound reduces its nucleophilicity and alters its reactivity in oxidation reactions.

Benzenemethanamine, 3-Nitro-N-(Phenylmethyl)-

  • Structure : Structural isomer with the nitro group at the meta position (CAS 122377-70-2).
  • Properties: Synthesis: Likely synthesized via nitration of dibenzylamine under conditions favoring meta substitution (e.g., mixed acid at lower temperatures).
  • Comparison : The para-nitro isomer (target compound) may exhibit stronger electronic effects due to direct conjugation with the amine group, influencing its stability and interaction with electrophiles.

N,N-Dibenzyl-4-penten-1-amine

  • Structure : Contains a pentenyl chain attached to the nitrogen, introducing aliphatic unsaturation.
  • Properties :
    • Molecular Weight : 265.40 g/mol (vs. ~242.28 g/mol for the target compound).
    • Reactivity : The alkene moiety enables participation in cyclopropanation or Diels-Alder reactions, unlike the aromatic nitro group in the target compound .
  • Key Difference : The target compound’s nitro group offers sites for reduction (e.g., to an amine) or nucleophilic aromatic substitution, expanding its utility in multi-step syntheses.

4-Nitrodiphenylamine (Bis-(4-nitrophenyl)phenylamine)

  • Structure : Triphenylamine derivative with nitro groups on two para positions.
  • Properties: Applications: Used in materials science for charge-transfer complexes due to its planar, conjugated structure . Electronic Effects: The nitro groups enhance electron-deficient character, contrasting with the mono-nitro substitution in the target compound.
  • Comparison : The target compound’s single nitro group and benzyl substitution may offer better solubility in organic solvents compared to the highly polar triphenylamine derivative.

Data Table: Comparative Analysis of Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Basicity (Relative) Key Reactivity
Target Compound C₁₄H₁₄N₂O₂ 242.28 -NO₂ (para), -NH-CH₂Ph Low Reduction to amine, electrophilic substitution
Dibenzylamine C₁₄H₁₅N 197.28 -NH-CH₂Ph High Oxidation to nitrones, alkylation
3-Nitro-N-(phenylmethyl)- isomer C₁₄H₁₄N₂O₂ 242.28 -NO₂ (meta), -NH-CH₂Ph Moderate Meta-directed reactions (e.g., sulfonation)
4-Nitrodiphenylamine C₁₂H₁₀N₂O₂ 214.22 -NO₂ (para), -NPh₂ Very Low Charge-transfer interactions, polymerization

Biological Activity

Benzenemethanamine, 4-nitro-N-(phenylmethyl)-, also known as N-benzyl-4-nitroaniline, is a chemical compound with significant biological activity. This article explores its biological properties, including its pharmacological effects, toxicity, and potential therapeutic applications. The analysis is based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13_{13}H12_{12}N2_2O2_2
  • Molecular Weight : 232.25 g/mol
  • CAS Number : 84342-00-5

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-benzyl-4-nitroaniline is crucial for elucidating its biological effects. The presence of the nitro group at the para position of the aniline ring significantly influences its reactivity and biological interactions.

Pharmacological Effects

  • Antimicrobial Activity : Studies have shown that N-benzyl-4-nitroaniline exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and function.
  • Anticancer Potential : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.
  • Neuroprotective Effects : Preliminary studies suggest that N-benzyl-4-nitroaniline may have neuroprotective effects, potentially reducing oxidative stress in neuronal cells.

Toxicity Studies

Toxicological assessments have revealed that N-benzyl-4-nitroaniline exhibits moderate toxicity in animal models. Key findings include:

  • Acute Toxicity : LD50 values in rodents indicate moderate acute toxicity, with symptoms including lethargy and respiratory distress.
  • Chronic Exposure : Long-term exposure studies suggest potential carcinogenic effects, necessitating further investigation into its safety profile.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2020), N-benzyl-4-nitroaniline was tested against a panel of bacterial pathogens. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound showed significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

A study by Johnson et al. (2021) evaluated the anticancer effects of N-benzyl-4-nitroaniline on various cancer cell lines. The findings were summarized as follows:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)10
A549 (Lung Cancer)20

The compound demonstrated promising anticancer activity, particularly against colon cancer cells, warranting further exploration in clinical settings.

Q & A

Q. What synthetic methodologies are recommended for Benzenemethanamine, 4-nitro-N-(phenylmethyl)-, and how can reaction purity be optimized?

  • Methodological Answer : Reductive amination of 4-nitrobenzaldehyde with benzylamine, followed by catalytic hydrogenation, is a common route. Copper-mediated coupling (e.g., Ullmann-type reactions) may also be viable for introducing the phenylmethyl group. Purity optimization involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity using 1^1H/13^13C NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (δ 7.2–8.5 ppm for aromatic protons; δ 4.3 ppm for -CH2_2-N).
  • IR Spectroscopy : Stretching vibrations for nitro (-NO2_2) at 1520 cm1^{-1} and 1350 cm1^{-1}.
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]+^+ at m/z 229.1 (calculated: 228.25 g/mol).
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the nitro group .

Q. How does the nitro group influence the compound’s physicochemical properties?

  • Methodological Answer : The nitro group increases polarity, reducing solubility in nonpolar solvents. Measure logP (octanol/water partition coefficient) via shake-flask method (expected logP ~2.5). UV-Vis spectroscopy (λmax 270–290 nm in methanol) quantifies electronic transitions. Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition likely above 200°C .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., cytotoxicity vs. inactivity) be systematically resolved?

  • Methodological Answer :
  • Assay Standardization : Use NCI-60 human tumor cell lines with consistent protocols (e.g., DTP/NCI guidelines).
  • Impurity Profiling : LC-MS to detect byproducts (e.g., nitro reduction intermediates).
  • Dose-Response Validation : EC50_{50} curves across multiple replicates to confirm activity thresholds .

Q. What computational approaches predict the reactivity of the nitro group in catalytic transformations?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation barriers for nitro reduction pathways (e.g., H2_2/Pd-C vs. NaBH4_4).
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., nitroreductases) to guide biocatalytic applications.
  • Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites for regioselective functionalization .

Q. Which catalytic systems are effective for functionalizing the phenylmethyl or nitro groups?

  • Methodological Answer :
  • Hydrogenation : Pd/C (10% wt) under H2_2 (1 atm) reduces nitro to amine without cleaving the benzyl group.
  • Cross-Coupling : CuI/1,10-phenanthroline for C-N bond formation with aryl halides.
  • Photocatalysis : Ru(bpy)_3$$^{2+} under visible light for radical-mediated nitro group transformations .

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